molecular formula C15H19N5 B8660323 6-(4-Benzylpiperazin-1-yl)pyridazin-3-amine

6-(4-Benzylpiperazin-1-yl)pyridazin-3-amine

Cat. No.: B8660323
M. Wt: 269.34 g/mol
InChI Key: IYCROTQGVDWXGG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Benzylpiperazin-1-yl)pyridazin-3-amine involves multiple steps, typically starting with the preparation of the piperazine ring followed by its functionalization with a benzyl group. The pyridazine ring is then introduced through a series of reactions involving hydrazine derivatives and appropriate reagents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Benzylpiperazin-1-yl)pyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives .

Properties

Molecular Formula

C15H19N5

Molecular Weight

269.34 g/mol

IUPAC Name

6-(4-benzylpiperazin-1-yl)pyridazin-3-amine

InChI

InChI=1S/C15H19N5/c16-14-6-7-15(18-17-14)20-10-8-19(9-11-20)12-13-4-2-1-3-5-13/h1-7H,8-12H2,(H2,16,17)

InChI Key

IYCROTQGVDWXGG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NN=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

48.9 g (278 mmol) of 1-benzylpiperazine and 12.0 g (92.6 mmol) of 3-amino-6-chloropyridazine are heated at 160° C. for 1 hour. The brown oil obtained is poured into 500 ml of an aqueous solution of sodium bicarbonate and the product is extracted with dichloromethane. The organic phase is dried and then concentrated under reduced pressure. The oil obtained is triturated in diethyl ether and 20.5 g of a solid are isolated after filtration and drying.
Quantity
48.9 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

48.9 g (278 mmol) of 1-benzylpiperazine and 12.0 g (92.6 mmol) of 3-amino-6-chloropyridazine are heated at 160° C. for 1 hour. The brown oil obtained is poured into 500 mL of aqueous sodium bicarbonate solution and the product is extracted with dichloromethane. The organic phase is dried and then concentrated under reduced pressure. The oil obtained is triturated in diethyl ether, and 20.5 g of a solid are isolated after filtering off and drying.
Quantity
48.9 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Yield
82%

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